PP2A vs. PP1 Selectivity Profile of Disodium Cantharidin
Disodium cantharidin exhibits a 12-fold greater potency for PP2A inhibition compared to PP1. This selectivity is quantified by in vitro IC50 values of 50 nM for PP2A and 600 nM for PP1 . This is a critical property for experiments aiming to delineate the specific roles of PP2A versus PP1 in cellular processes, especially when compared to broader spectrum phosphatase inhibitors.
| Evidence Dimension | Potency and selectivity for protein phosphatase 2A (PP2A) vs. protein phosphatase 1 (PP1) |
|---|---|
| Target Compound Data | PP2A IC50 = 50 nM; PP1 IC50 = 600 nM |
| Comparator Or Baseline | PP1 inhibition within the same assay |
| Quantified Difference | 12-fold higher potency for PP2A (IC50 50 nM vs 600 nM) |
| Conditions | In vitro biochemical assay for PP2A and PP1 inhibition. |
Why This Matters
The 12-fold selectivity allows for more precise modulation of PP2A-dependent signaling pathways, a key advantage for researchers investigating specific phosphatase biology.
